![molecular formula C17H13Cl2N5OS B607233 4-(2,4-二氯苯基)-2-吗啉-4-基-5-(2H-[1,2,4]三唑-3-基)噻吩-3-腈 CAS No. 1202041-71-1](/img/structure/B607233.png)

4-(2,4-二氯苯基)-2-吗啉-4-基-5-(2H-[1,2,4]三唑-3-基)噻吩-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

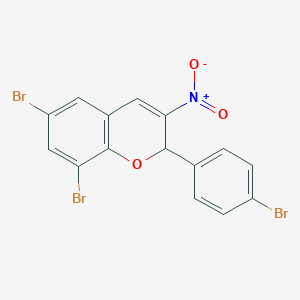

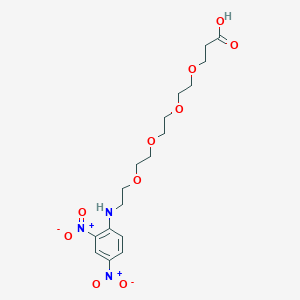

The compound “4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a thiophene ring, a morpholine ring, and a nitrile group .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered heterocycle that is considered a pharmacologically important active scaffold . The thiophene ring is a five-membered aromatic ring containing four carbon atoms and a sulfur atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The 1,2,4-triazole ring can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The nitrile group can undergo hydrolysis, reduction, and other reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the nitrile group could increase its polarity, while the presence of the aromatic rings could increase its stability .

科学研究应用

抗利什曼原虫活性:1,2,4-三唑衍生物,包括那些含有吗啉的衍生物,已对其抗利什曼原虫活性进行了研究。针对无鞭毛利什曼原虫的研究表明具有显著的抗寄生虫作用,特别是对于具有硝基噻吩取代的化合物 (Süleymanoğlu 等人,2018 年)。

抗菌活性:合成的 1,2,4-三唑衍生物已被筛选出其抗菌活性。一些衍生物对测试微生物表现出良好至中等的活性 (Bektaş 等人,2007 年)。

化学合成和反应:研究探索了使用 4-氯-1,2,3-二噻唑-5-硫酮等化合物合成苯并噻吩、异噻唑和 1,2,3-二噻唑的新途径,这些化合物与吗啉反应 (Emayan 等人,1997 年)。

药理作用:1,2,4-三唑的衍生物,特别是与吗啉结合的衍生物,已评估了它们在小鼠中的抗伤害感受作用,显示出缓解疼痛的潜力,而不会影响运动协调或肌松弛 (Listos Joanna 等人,2013 年)。

无溶剂反应:对 1,2,4-三嗪-5-腈的研究包括在无溶剂条件下与吗啉反应的研究,揭示了多种途径,包括氮杂-狄尔斯-阿尔德反应和意外的脱氰 (Kopchuk 等人,2017 年)。

未来方向

作用机制

Target of Action

DY428174, also known as 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile or 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile, is a novel potent inhibitor of PI3Kalpha . The PI3Kalpha is a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth.

Mode of Action

The compound interacts with its target, PI3Kalpha, by binding to the ATP-binding pocket of the enzyme, thereby inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathway affected by DY428174 is the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of PI3Kalpha by DY428174 disrupts this pathway, potentially leading to the suppression of these processes.

Result of Action

The inhibition of PI3Kalpha by DY428174 disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

属性

IUPAC Name |

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N5OS/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(24-3-5-25-6-4-24)26-15(14)16-21-9-22-23-16/h1-2,7,9H,3-6H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMQWMAEFFQIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

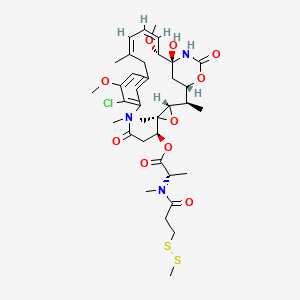

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)

![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)

![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)